N-[3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzamide
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Overview
Description
N-[3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzamide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-3-isopropyl-1,2,4-triazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its enzyme inhibitory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit enzymes like urease, which is crucial for the survival of certain microorganisms. The triazole and thiadiazole rings facilitate binding to the active site of the enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives
- Benzamide derivatives
- Other heterocyclic compounds with triazole and thiadiazole rings
Uniqueness
N-[3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzamide is unique due to its specific combination of triazole and thiadiazole rings, which confer distinct pharmacological properties. Its isopropyl group further enhances its biological activity and specificity .
Properties
Molecular Formula |
C13H13N5OS |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
N-(3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide |
InChI |
InChI=1S/C13H13N5OS/c1-8(2)10-15-16-13-18(10)17-12(20-13)14-11(19)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,17,19) |
InChI Key |
BVFRHYPSTRDUOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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